Rivaroxaban diol
Overview
Description
Rivaroxaban diol is a derivative of rivaroxaban, an oral anticoagulant that functions as a direct inhibitor of Factor Xa. Rivaroxaban is widely used for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis, pulmonary embolism, and stroke prevention in patients with nonvalvular atrial fibrillation . This compound, like its parent compound, plays a crucial role in inhibiting blood clot formation by targeting Factor Xa, a key enzyme in the coagulation cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rivaroxaban diol typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the diol moiety and the subsequent coupling with the rivaroxaban core structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Rivaroxaban diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diol moiety can participate in substitution reactions, where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers, esters, or other substituted derivatives .
Scientific Research Applications
Rivaroxaban diol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of diol-containing molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its anticoagulant properties and potential therapeutic applications in thromboembolic disorders.
Industry: Utilized in the development of new anticoagulant drugs and formulations
Mechanism of Action
Rivaroxaban diol exerts its effects by competitively inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting Factor Xa, this compound prevents the formation of thrombin, thereby reducing the formation of fibrin clots. This mechanism is similar to that of rivaroxaban, making it effective in preventing and treating thromboembolic disorders .
Comparison with Similar Compounds
Similar Compounds
Apixaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Dabigatran: A direct thrombin inhibitor used for similar indications.
Edoxaban: A direct Factor Xa inhibitor with comparable pharmacokinetic and pharmacodynamic profiles.
Uniqueness
Rivaroxaban diol is unique due to its specific diol moiety, which may confer distinct pharmacokinetic properties and metabolic pathways compared to other direct Factor Xa inhibitors. This uniqueness can influence its absorption, distribution, metabolism, and excretion, potentially offering advantages in certain clinical scenarios .
Properties
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S/c20-16-6-5-15(30-16)18(27)21-9-14-10-23(19(28)29-14)13-3-1-12(2-4-13)22(7-8-24)17(26)11-25/h1-6,14,24-25H,7-11H2,(H,21,27)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZABLIJBKARJCB-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676133 | |
Record name | 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160170-00-2 | |
Record name | Rivaroxaban diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160170002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIVAROXABAN DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KS80AIP17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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